molecular formula C15H21BClFO3 B573061 2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-16-3

2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B573061
CAS No.: 1256360-16-3
M. Wt: 314.588
InChI Key: IAMUOVIODWEDKY-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of chloro, fluoro, and isopropoxy substituents on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-fluoro-5-isopropoxyphenylboronic acid with a suitable boronating agent. Commonly used boronating agents include bis(pinacolato)diboron or pinacolborane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Phenols: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoro-5-isopropoxyphenylboronic Acid: Similar structure but lacks the dioxaborolane moiety.

    4-Chloro-2-fluoro-5-isopropoxyphenylmethanol: Contains a hydroxyl group instead of the boronic ester.

Uniqueness

2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which enhances its stability and reactivity in cross-coupling reactions

Properties

IUPAC Name

2-(4-chloro-2-fluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClFO3/c1-9(2)19-13-7-10(12(18)8-11(13)17)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMUOVIODWEDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682334
Record name 2-{4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-16-3
Record name 2-{4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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